![molecular formula C16H15NOS B12524355 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole CAS No. 820961-83-9](/img/structure/B12524355.png)
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a phenylpropyl group attached to the sulfur atom, which is connected to the benzoxazole core. Benzoxazoles are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a sulfur source. One common method is the condensation of 2-aminophenol with 3-phenylpropyl bromide in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzoxazole derivatives
Applications De Recherche Scientifique
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol: A related compound with similar structural features but different functional groups
2-[(3-Phenylpropyl)sulfanyl]benzoic acid: Another similar compound with a carboxylic acid group instead of the benzoxazole ring.
Uniqueness
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole is unique due to its benzoxazole core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
820961-83-9 |
|---|---|
Formule moléculaire |
C16H15NOS |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
2-(3-phenylpropylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H15NOS/c1-2-7-13(8-3-1)9-6-12-19-16-17-14-10-4-5-11-15(14)18-16/h1-5,7-8,10-11H,6,9,12H2 |
Clé InChI |
UYWBNPWMLYQSKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCSC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
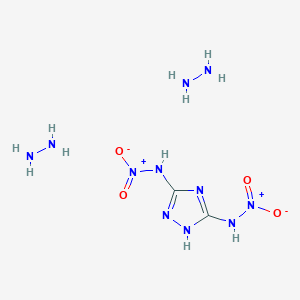
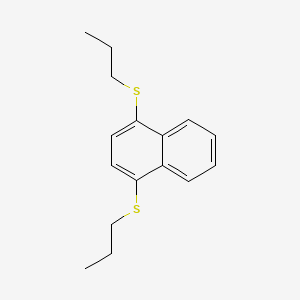
![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)

![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
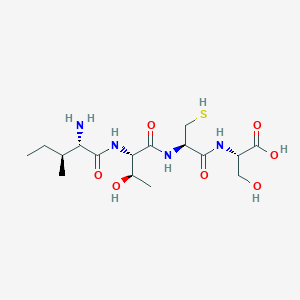
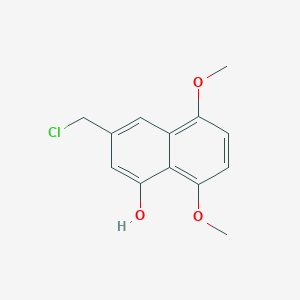
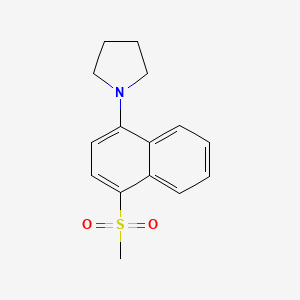
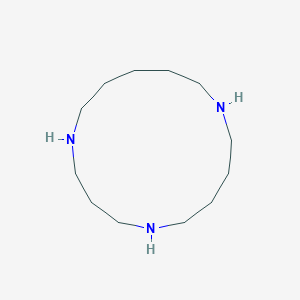
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)
